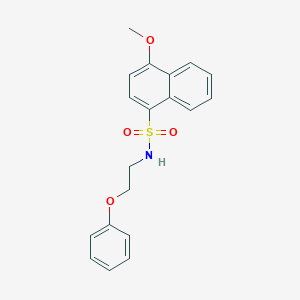
4-methoxy-N-(2-phenoxyethyl)naphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-(2-phenoxyethyl)naphthalene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPNS and belongs to the family of sulfonamides.
作用機序
The mechanism of action of MPNS is not fully understood. However, it has been suggested that MPNS may exert its biological activity through the inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ion and proton. Inhibition of carbonic anhydrase has been shown to have therapeutic potential in various diseases, including glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects:
MPNS has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that MPNS can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that MPNS can reduce tumor growth in animal models of cancer. MPNS has also been shown to inhibit carbonic anhydrase activity in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of MPNS is its potential as a versatile building block for the preparation of various compounds. MPNS has also been shown to exhibit biological activity, making it a potential lead compound for drug discovery. However, one of the limitations of MPNS is its relatively low solubility in water, which may limit its application in biological assays.
将来の方向性
There are several future directions for the study of MPNS. One potential direction is the investigation of its potential as an anticancer agent. Another direction is the development of more soluble derivatives of MPNS for biological assays. Additionally, the potential of MPNS as a building block for the preparation of metal-organic frameworks could be further explored. Overall, the study of MPNS has the potential to lead to the development of new compounds with various applications in medicine, chemistry, and material science.
合成法
The synthesis of MPNS involves the reaction between 4-methoxy-naphthalene-1-sulfonyl chloride and 2-phenoxyethylamine. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is a white solid that can be purified through recrystallization.
科学的研究の応用
MPNS has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, MPNS has been shown to exhibit anticancer and anti-inflammatory activities. It has also been investigated as a potential inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes. In organic synthesis, MPNS has been used as a reagent for the preparation of various compounds. In material science, MPNS has been used as a building block for the preparation of metal-organic frameworks.
特性
分子式 |
C19H19NO4S |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
4-methoxy-N-(2-phenoxyethyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C19H19NO4S/c1-23-18-11-12-19(17-10-6-5-9-16(17)18)25(21,22)20-13-14-24-15-7-3-2-4-8-15/h2-12,20H,13-14H2,1H3 |
InChIキー |
XNKUADXZOSPAIB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCOC3=CC=CC=C3 |
正規SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCOC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B299589.png)
![2-bromo-N-dibenzo[b,d]furan-3-yl-4,5-dimethoxybenzenesulfonamide](/img/structure/B299590.png)
![N-(1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299591.png)
![2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B299593.png)
![Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate](/img/structure/B299597.png)
![3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide](/img/structure/B299599.png)



![N-cyclopropyl-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B299607.png)

![N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B299610.png)